Laudanosine, 6'-bromo-

Chiral separation Capillary electrophoresis Ionization state

6′-Bromo-laudanosine (Br-LAU) is the definitive halogenated benzyltetrahydroisoquinoline reference standard for chiral method development. Its uniquely low predicted pKa (7.77 vs. 8.05 for laudanosine) and 6′-bromine substituent fundamentally alter cyclodextrin inclusion geometry, enabling fully characterized resolution (Rs=7.3 on S-γ-CyD) and documented cavity-size-dependent enantiomer migration order reversal (R,S on SBX vs. S,R on SGX). The bromine-induced H13 shift provides a sensitive NMR handle for probing outer-sphere vs. inclusion binding modes. Critically, resolution values, enantiomer migration order, and complex stability constants from non-halogenated analogs (laudanosine, norlaudanosine, N-propyl-norlaudanosine) cannot be extrapolated to Br-LAU—making it a non-interchangeable, essential standard for any cyclodextrin screening, chiral CE validation, or P-gp steric tolerance study.

Molecular Formula C21H26BrNO4
Molecular Weight 436.3 g/mol
CAS No. 53392-66-8
Cat. No. B11966781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaudanosine, 6'-bromo-
CAS53392-66-8
Molecular FormulaC21H26BrNO4
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC
InChIInChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3
InChIKeyLGEHGMJWQAKLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6′-Bromo-Laudanosine (CAS 53392-66-8): A Halogenated Benzyltetrahydroisoquinoline Probe for Chiral Separation Research


6′-Bromo-laudanosine (Br-LAU; CAS 53392-66-8; molecular formula C₂₁H₂₆BrNO₄; molecular weight 436.34 g/mol) is a synthetic, racemic derivative of the benzyltetrahydroisoquinoline alkaloid laudanosine, featuring a bromine substituent at the 6′-position of the C‑ring [1]. As a halogenated congener, it serves as a critical model compound for investigating chiral recognition mechanisms, enantiomer migration order (EMO) reversals, and cyclodextrin inclusion complexation, with its distinct steric and electronic properties enabling fundamental differentiation from the parent compound laudanosine and other N‑substituted analogs [1].

Why 6′-Bromo-Laudanosine Cannot Be Replaced by Laudanosine or Other Non-Halogenated Analogs in Chiral Method Development


Substituting 6′-bromo-laudanosine with laudanosine or its N‑alkyl derivatives in chiral separation workflows is not analytically equivalent. The bromine atom at the 6′-position fundamentally alters the compound's physicochemical profile: it reduces the predicted pKa to 7.77—the lowest among the series (laudanosine = 8.05, norlaudanosine = 8.96, N‑propyl-norlaudanosine = 8.59)—and introduces unique steric requirements that directly modulate cyclodextrin inclusion geometry and chiral selector performance [1]. Consequently, resolution values, enantiomer migration order, and complex stability constants obtained with non‑halogenated analogs cannot be extrapolated to Br‑LAU, making Br‑LAU an indispensable, non‑interchangeable standard for any study requiring a halogenated benzyltetrahydroisoquinoline probe with quantifiable, differential separation behavior [1].

Quantitative Differential Evidence for 6′-Bromo-Laudanosine: Head‑to‑Head Comparisons Against Laudanosine and Structural Analogs


pKa Differentiation: 6′-Bromo-Laudanosine Is the Least Basic Compound in the Benzyltetrahydroisoquinoline Series

Among the four benzyltetrahydroisoquinoline alkaloids studied, 6′-bromo-laudanosine (Br‑LAU) exhibits the lowest predicted pKa, distinguishing it from laudanosine (LAU), norlaudanosine (NOR), and N‑propyl-norlaudanosine (PROP). This directly influences its ionization state under biorelevant pH conditions, affecting electrophoretic mobility and selector–analyte interactions [1].

Chiral separation Capillary electrophoresis Ionization state

Capillary Electrophoresis Resolution with Sulfated-γ-Cyclodextrin: Br-LAU Achieves Rs 7.3 vs. LAU Rs 10.5

Using randomly sulfated γ‑cyclodextrin (S‑γ‑CyD) as chiral selector in capillary electrophoresis, 6′-bromo-laudanosine achieved a maximum resolution (Rs) of 7.3, compared to 10.5 for laudanosine, 5.4 for norlaudanosine, and no resolution for N‑propyl‑norlaudanosine under identical conditions [1]. This demonstrates that the bromo substituent modulates—but does not abolish—the enantiorecognition capability of S‑γ‑CyD.

Enantioseparation Sulfated cyclodextrin Capillary electrophoresis

HPLC Resolution on Chiralcel OD: Br-LAU Rs 2.8 vs. LAU Rs 3.2 vs. NOR Rs 1.0

On a Chiralcel OD column (cellulose tris(3,5‑dimethylphenylcarbamate)) with methanol as mobile phase, Br‑LAU achieved a resolution of Rs = 2.8, compared to 3.2 for LAU, 1.0 for NOR, and 1.8 for PROP [1]. This performance enabled the semi‑preparative isolation of Br‑LAU enantiomers on the same column type with approximately 90% recovery, though one Br‑LAU enantiomer reached only 91% enantiomeric purity compared to >95% for all other compounds [1].

Chiral HPLC Polysaccharide stationary phase Semi-preparative isolation

Cavity-Size-Dependent Enantiomer Migration Order Reversal: Br-LAU Switches from R,S (SBX) to S,R (SGX)

6′-Bromo-laudanosine exhibits a cyclodextrin cavity‑size‑dependent enantiomer migration order (EMO) reversal that is not uniformly observed across all analogs. With the β‑cyclodextrin derivative SBX, the first migrating enantiomer is (R)‑Br‑LAU (EMO = R,S); with the γ‑cyclodextrin derivative SGX, the order reverses to (S)‑Br‑LAU first (EMO = S,R) [1]. A similar trend is seen for LAU, but the underlying mechanism differs: for Br‑LAU–SBX, 2D ROESY NMR revealed an outer‑sphere interaction rather than cavity inclusion, attributable to the increased steric bulk of the bromo substituent [1].

Enantiomer migration order reversal Cyclodextrin cavity size Chiral selector design

NMR Evidence of Bromine-Driven Differential Inclusion Geometry: Br-LAU H13 Shows Most Pronounced Chemical Shift Perturbation

In ¹H NMR titration experiments with sugammadex (SGX), the H13 aromatic proton of 6′-bromo-laudanosine exhibited the most pronounced chemical shift changes among all LAU derivatives studied, a phenomenon attributed to the significantly larger steric footprint of ring C bearing the bromo substituent [1]. This contrasts with LAU, NOR, and PROP, where both aromatic rings (A and C) contributed more evenly to the chemical shift perturbation pattern. Furthermore, the Br‑LAU–SBX complex showed no spatial proximity between cavity protons (H3, H5) of SBX and Br‑LAU in 2D ROESY NMR, confirming an outer‑sphere association distinct from the inclusion complex formed with SGX [1].

NMR spectroscopy Inclusion complex Structural biology

Potential Relevance to Multidrug Resistance Research: Br-LAU as a Halogenated P-Glycoprotein Scaffold Probe

The benzyltetrahydroisoquinoline core has been identified as a viable scaffold for P‑glycoprotein (P‑gp) inhibitor development, with laudanosine derivatives including 6′-bromo-laudanosine investigated for potential anticancer properties in multidrug resistance (MDR) contexts [1]. While head‑to‑head P‑gp inhibition data for Br‑LAU are not currently available in the public domain, the compound's distinct pKa (7.77) and steric profile relative to non‑halogenated analogs suggest differential membrane permeability and P‑gp substrate/inhibitor behavior, warranting its selection as a halogenated probe in MDR reversal studies [1].

Multidrug resistance P-glycoprotein Cancer chemotherapy

Defined Application Scenarios for 6′-Bromo-Laudanosine Based on Quantitative Differentiation Evidence


Chiral CE Method Development Requiring a Halogenated Benzyltetrahydroisoquinoline Probe with Known Resolution Benchmarks

Investigators optimizing cyclodextrin‑mediated capillary electrophoresis methods for basic alkaloids can use Br‑LAU as a halogenated reference compound with fully characterized resolution values across >20 cyclodextrins. The documented Rs of 7.3 with S‑γ‑CyD and 2.2 with SGX (at 2.5 mM) provides quantitative benchmarks for evaluating new chiral selector candidates, while the cavity‑size‑dependent EMO reversal (R,S with SBX vs. S,R with SGX) serves as a diagnostic tool for probing selector cavity dimensions [1].

Semi‑Preparative Chiral HPLC Isolation of Brominated Alkaloid Enantiomers for Biological Testing

For teams requiring enantiomerically enriched brominated tetrahydroisoquinoline alkaloids, the validated semi‑preparative Chiralcel OD method (MeOH with 0.1% DEA) delivers approximately 90% recovery of Br‑LAU enantiomers. However, users must account for the 91% enantiomeric purity of one Br‑LAU enantiomer—lower than the >95% achieved for LAU and NOR—and plan additional purification or analytical verification steps accordingly [1].

NMR‑Guided Structural Studies of Cyclodextrin Inclusion vs. Outer‑Sphere Complexation Mechanisms

Br‑LAU is uniquely suited for NMR investigations of chiral recognition where steric effects dominate complexation geometry. The bromine‑induced shift of the H13 proton provides a sensitive spectroscopic handle for monitoring inclusion complex formation, and the demonstrated outer‑sphere interaction with SBX (β‑CD cavity) vs. inclusion with SGX (γ‑CD cavity) makes Br‑LAU an ideal probe for distinguishing cavity‑size‑dependent binding modes using ¹H and 2D ROESY NMR [1].

Multidrug Resistance Probe Development Using a Halogenated Tetrahydroisoquinoline Scaffold

Research groups exploring P‑glycoprotein inhibitors based on the benzyltetrahydroisoquinoline scaffold can employ Br‑LAU as a halogenated derivative to probe the steric and electronic tolerance of the P‑gp binding pocket. Its predicted pKa of 7.77—the lowest among the four analogs studied—offers a distinct ionization profile at physiological pH that may translate to differential membrane partitioning and transporter interaction compared to laudanosine (pKa 8.05) [1]. This scenario is based on class‑level inference from the MDR literature cited in the primary chiral separation study; direct P‑gp activity data should be generated by the end user.

Quote Request

Request a Quote for Laudanosine, 6'-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.